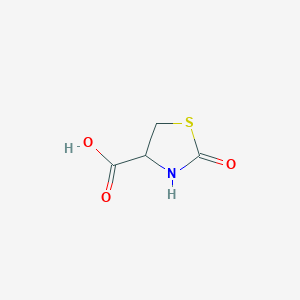

2-Oxothiazolidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 342431. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Pyrrolidonecarboxylic Acid - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLMGCPTLHPWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864902 | |

| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19750-45-9, 77273-78-0 | |

| Record name | 2-Oxothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019750459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC342431 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Oxothiazolidine-4-carboxylic acid (OTCA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a heterocyclic cysteine prodrug designed to augment intracellular levels of L-cysteine, the rate-limiting amino acid for the synthesis of the principal endogenous antioxidant, glutathione (B108866) (GSH). By facilitating the replenishment of GSH stores, OTCA exerts significant cytoprotective effects against oxidative stress and inflammation, which are implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the core mechanism of action of OTCA, detailing its metabolic activation, impact on glutathione homeostasis, and downstream cellular effects. The guide includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: A Cysteine Prodrug for Glutathione Synthesis

The primary mechanism of action of this compound is centered on its function as a stable, cell-permeable precursor of L-cysteine.[1] The cyclic structure of OTCA protects the reactive thiol group of cysteine, thereby enhancing its stability and bioavailability compared to direct administration of L-cysteine.[1]

Cellular Uptake and Enzymatic Conversion

Once administered, OTCA is transported into the cell. While the precise transport mechanisms are still under investigation, evidence suggests the involvement of the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[2] Inside the cell, OTCA is enzymatically converted to L-cysteine. This critical step is catalyzed by the intracellular enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase), an enzyme of the γ-glutamyl cycle.[3][4][5] 5-oxoprolinase hydrolyzes the oxothiazolidine ring of OTCA to yield L-cysteine, which then becomes available for cellular processes.[1][6]

Stimulation of Glutathione (GSH) Synthesis

The L-cysteine liberated from OTCA serves as the crucial substrate for the synthesis of glutathione. GSH is a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218) in a two-step enzymatic process:

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step in GSH synthesis.

-

Addition of glycine: Catalyzed by glutathione synthetase (GS).

By increasing the intracellular pool of cysteine, OTCA effectively drives the synthesis of GSH, thereby enhancing the cell's antioxidant capacity.[1][6]

Quantitative Data on the Efficacy of OTCA

Several preclinical studies have quantified the effects of OTCA on cysteine and glutathione levels, as well as its comparative efficacy with other cysteine prodrugs like N-acetylcysteine (NAC).

| Parameter | Species/Model | OTCA Effect | Reference |

| Growth Efficacy (vs. Cysteine) | Chicks | 78.5% | [7] |

| Rats | 70.2% | [7] | |

| Hepatic GSH Biosynthesis Efficacy (vs. Cysteine) | Chicks | 80.3% | [7] |

| Rats | 83.7% | [7] | |

| Metabolism to Glutathione | Isolated Rat Hepatocytes | 78% of measured OTCA metabolism | [8] |

| GSH Restoration in PBMCs | Human Peripheral Blood Mononuclear Cells (in vitro) | Minimal replenishment compared to NAC | [9] |

| GSH Levels in Tissues | Rats on sulfur amino acid-deficient diet | Normalized tissue and bronchoalveolar lining fluid GSH levels | [10] |

Downstream Cellular Effects and Therapeutic Potential

The elevation of intracellular GSH levels by OTCA leads to a range of beneficial downstream effects, primarily centered around antioxidant and anti-inflammatory actions.

Antioxidant and Cytoprotective Effects

Increased GSH enhances the cellular defense against oxidative stress by:

-

Directly scavenging reactive oxygen species (ROS).

-

Acting as a cofactor for antioxidant enzymes like glutathione peroxidase.

-

Regenerating other antioxidants such as vitamins C and E.

These antioxidant properties protect cells from damage induced by various insults, including toxins and radiation.[1][6] In a murine model of asthma, OTCA was shown to reduce vascular permeability by decreasing the expression of vascular endothelial growth factor (VEGF), an effect linked to its antioxidant properties.[11]

Anti-inflammatory Effects

Recent studies have uncovered a novel anti-inflammatory role for OTCA. It has been shown to be an agonist for the G-protein coupled receptor GPR109A, which is known to mediate anti-inflammatory effects.[2][12] In retinal pigment epithelial cells, OTCA treatment significantly inhibited the expression and secretion of pro-inflammatory cytokines such as IL-6 and Ccl2 in response to TNF-α stimulation.[12] This suggests a dual mechanism of action where OTCA not only combats oxidative stress but also actively suppresses inflammatory signaling pathways.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of OTCA.

In Vitro Assessment of Cysteine Prodrug Efficacy

Objective: To determine the efficiency of OTCA in delivering cysteine and stimulating glutathione synthesis in isolated cells.

Experimental Workflow:

Detailed Methodology (based on Stipanuk et al., 1994): [8]

-

Cell Isolation: Hepatocytes are isolated from male Sprague-Dawley rats by collagenase perfusion.

-

Incubation: Isolated hepatocytes are incubated in a suitable medium (e.g., Waymouth's medium) containing equimolar concentrations of [35S]-labeled L-cysteine, N-acetyl-L-cysteine (NAC), or L-2-oxothiazolidine-4-carboxylate (OTC).

-

Metabolite Analysis: At specified time intervals, aliquots of the cell suspension and medium are collected. Cells are lysed, and the levels of [35S]-labeled glutathione, taurine, and sulfate (B86663) in the cells and medium are determined using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

Data Analysis: The rates of uptake and metabolism of each cysteine precursor are calculated and compared to assess their relative efficacy in promoting glutathione synthesis and other metabolic pathways.

In Vivo Evaluation in a Model of Oxidative Stress

Objective: To assess the protective effects of OTCA against cisplatin-induced nephrotoxicity, a condition characterized by oxidative stress and inflammation.

Experimental Workflow:

References

- 1. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-2-Oxothiazolidine-4-carboxylate reverses glutathione oxidation and delays fatigue of skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 11. Post-translational Activation of Glutamate Cysteine Ligase with Dimercaprol: A NOVEL MECHANISM OF INHIBITING NEUROINFLAMMATION IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

antioxidant properties of 2-Oxothiazolidine-4-carboxylic acid

An In-depth Technical Guide to the Antioxidant Properties of 2-Oxothiazolidine-4-carboxylic Acid (OTCA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (OTCA), also known as procysteine, is a cysteine prodrug with significant indirect antioxidant properties. Its primary mechanism of action involves the intracellular delivery of L-cysteine, the rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. By augmenting intracellular GSH levels, OTCA enhances the cellular defense against oxidative stress, making it a compound of interest for conditions associated with oxidative damage. This document provides a comprehensive overview of the antioxidant properties of OTCA, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols for its evaluation.

Core Antioxidant Mechanism of Action

The antioxidant effect of this compound is primarily indirect, functioning as a potent precursor for the synthesis of glutathione (GSH).[1] Unlike direct antioxidants that scavenge free radicals themselves, OTCA's role is to bolster the cell's own antioxidant defense system.

The process begins with the transport of OTCA into the cell. Once inside, the intracellular enzyme 5-oxoprolinase hydrolyzes the thiazolidine (B150603) ring of OTCA.[2][3] This reaction releases L-cysteine, a crucial amino acid for cellular processes.[2][3] The availability of cysteine is the rate-limiting step in the synthesis of the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine).[1][2]

With an increased supply of cysteine from OTCA, the enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine. Subsequently, glutathione synthetase (GS) adds a glycine (B1666218) residue to form glutathione.[4][5] The newly synthesized GSH then participates in various antioxidant and detoxification pathways, including the direct neutralization of reactive oxygen species (ROS), the reduction of other antioxidant molecules like vitamin C and E, and the detoxification of xenobiotics, thereby protecting the cell from oxidative damage.[6]

Beyond its role in GSH synthesis, OTCA has also been noted to have anti-inflammatory effects, which can contribute to its overall protective capacity against oxidative stress-related pathologies.[3][7]

Quantitative Data on Antioxidant Properties

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant defense systems as reported in the literature.

Table 1: Effects of OTCA on Glutathione (GSH) Levels

| Experimental Model | Treatment Details | Observed Effect on GSH | Reference |

| Human Aortic Vascular Smooth Muscle Cells | Cultured in calcifying conditions, treated with 1-5 mM OTCA for 7 days. | Prevented the 90% decline in GSH levels observed in calcifying conditions. | [5] |

| Healthy Human Volunteers | Oral administration of 0.15 and 0.45 mmol/kg OTCA. | Significant increase in intracellular glutathione in lymphocytes from 8.7 to 15.6 nmol/mg of protein 2-3 hours after ingestion. | [8] |

| Rats with Isoproterenol-Induced Myocardial Infarction | ISO-injected rats treated with OTCA. | Myocardial GSH levels were significantly reduced in ISO-injected rats; OTCA treatment aimed to counteract this. | [3] |

Table 2: Effects of OTCA on Antioxidant Enzyme Activity

| Experimental Model | Treatment Details | Change in Superoxide (B77818) Dismutase (SOD) Activity | Change in Catalase (CAT) Activity | Change in Glutathione Peroxidase (GPx) Activity | Reference |

| Rats with Isoproterenol-Induced Myocardial Infarction | ISO-injected rats treated with OTCA. | Significantly higher than the ISO group. | Significantly higher than the ISO group. | Not Reported | [3] |

| Cisplatin-Treated Human Kidney (HK-2) Cells | Cisplatin-treated cells with or without OTCA administration. | Information on the effect of OTCA on SOD activity was measured. | Not Reported | Not Reported | [9] |

Table 3: Effects of OTCA on Markers of Oxidative Damage

| Experimental Model | Oxidative Stress Marker | Treatment Details | Observed Effect | Reference |

| Rats with Isoproterenol-Induced Myocardial Infarction | Lipid Peroxidation (MDA) | ISO-injected rats treated with OTCA. | Inhibited ISO-induced lipid peroxidation. | [3] |

| Human Aortic Vascular Smooth Muscle Cells | Vascular Calcification | Cultured in calcifying medium, treated with 1-5 mM OTCA for 7 days. | Inhibited calcification by up to 90%. | [5] |

| Cisplatin-Induced Renal Injury in Mice | Reactive Oxygen Species (ROS) | Mice treated with cisplatin (B142131) with or without OTCA administration. | Significant reduction of cisplatin-induced ROS production. | [9] |

Note: Direct free-radical scavenging activity of OTCA, often expressed as an IC50 value from assays like DPPH or ABTS, is not extensively reported in the reviewed scientific literature. The primary antioxidant function of OTCA is attributed to its role as a cysteine precursor for GSH synthesis.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the are provided below.

Quantification of Total Glutathione (GSH)

This protocol is based on the enzymatic recycling method using glutathione reductase.

Materials:

-

5% 5-Sulfosalicylic acid (SSA) for deproteinization

-

Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Glutathione Reductase (GR)

-

NADPH

-

GSH standards

-

Microplate reader (405-412 nm)

Procedure:

-

Sample Preparation:

-

Cultured Cells: Harvest approximately 10^6 cells, wash with PBS, and homogenize or sonicate in an appropriate buffer.

-

Tissue: Homogenize tissue in cold 5% SSA.

-

Centrifuge the homogenate at >1,000 x g for 5 minutes and collect the supernatant.

-

-

Deproteination: Add 100 µL of cold 5% SSA to 50 µL of the sample. Vortex and centrifuge at >1,000 x g for 5 minutes. Collect the supernatant.

-

Assay:

-

Add 50 µL of calibrators, controls, and deproteinated samples to the wells of a microplate.

-

Add 50 µL of DTNB solution to each well.

-

Add 50 µL of Glutathione Reductase (GR) to each well.

-

Incubate at room temperature for 3-5 minutes.

-

Initiate the reaction by adding 50 µL of NADPH to each well.

-

-

Measurement: Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3 minutes.

-

Calculation: Determine the rate of TNB production (change in absorbance per minute). The concentration of GSH in the samples is calculated by comparing the rate of reaction to a standard curve generated with known GSH concentrations.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

DCFH-DA stock solution (10-20 mM in DMSO)

-

Culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Adherent cells in a 24- or 96-well plate

-

Fluorescence microplate reader or fluorescence microscope (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Cell Seeding: Seed adherent cells in a multi-well plate to achieve 70-90% confluency on the day of the experiment. Incubate overnight.

-

Cell Treatment: Treat cells with OTCA and/or an oxidative stressor (e.g., H₂O₂) for the desired duration. Include appropriate controls.

-

DCFH-DA Staining:

-

Prepare a DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.

-

Remove the treatment medium, wash cells once with PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS.

-

Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader or capture images with a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express results as a fold change relative to the control group.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals.

Materials:

-

SOD Assay Kit (containing WST-1, enzyme working solution, and SOD standard)

-

Tissue or cell lysate

-

Microplate reader (450 nm)

Procedure:

-

Sample Preparation:

-

Tissue: Homogenize tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.

-

Cells: Lyse cells in ice-cold lysis buffer. Centrifuge and collect the supernatant.

-

-

Assay:

-

Add 20 µL of sample, standard, or control to the wells of a microplate.

-

Add 20 µL of the enzyme working solution to each well.

-

Add 200 µL of the substrate solution to each well and mix thoroughly.

-

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: The SOD activity is calculated based on the percentage of inhibition of the WST-1 reduction rate, compared to a standard curve.

Catalase (CAT) Activity Assay

This spectrophotometric assay is based on monitoring the decomposition of hydrogen peroxide (H₂O₂).

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in phosphate buffer)

-

Tissue or cell lysate

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare tissue or cell homogenates in phosphate buffer. Centrifuge to remove debris and collect the supernatant.

-

Assay:

-

In a quartz cuvette, add 2.9 mL of H₂O₂ solution.

-

Allow the substrate to equilibrate to 25°C in the spectrophotometer.

-

Initiate the reaction by adding 0.1 mL of the sample lysate.

-

-

Measurement: Immediately monitor the decrease in absorbance at 240 nm for approximately 180 seconds.

-

Calculation: Catalase activity is calculated from the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at 25°C and pH 7.0.

Visualizations of Experimental and Logical Workflows

Conclusion

This compound serves as a potent, indirect antioxidant by efficiently delivering L-cysteine intracellularly, thereby boosting the synthesis of glutathione. This mechanism enhances the cell's endogenous antioxidant defenses, leading to a reduction in reactive oxygen species and protection against oxidative damage. The provided quantitative data, though not exhaustive in terms of direct radical scavenging, consistently supports its efficacy in various models of oxidative stress. The detailed experimental protocols offered in this guide provide a robust framework for researchers to further investigate and quantify the antioxidant effects of OTCA. Its demonstrated ability to mitigate oxidative stress markers highlights its potential as a therapeutic agent in pathologies where oxidative damage is a key etiological factor. Further research to determine its direct free-radical scavenging capacity would provide a more complete antioxidant profile.

References

- 1. Inhibition of cytoskeletal protein carbonylation may protect against oxidative damage in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-zinc superoxide dismutase activity in healthy and inflamed human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of 2-Oxothiazolidine-4-carboxylic acid (OTCA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine (B555127), is a cysteine prodrug that has demonstrated significant anti-inflammatory and antioxidant properties in a variety of preclinical models. By efficiently delivering cysteine intracellularly, OTCA boosts the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. This enhancement of the cellular antioxidant capacity is central to its mechanism of action, enabling it to mitigate inflammation driven by oxidative stress. OTCA exerts its effects by modulating key inflammatory signaling pathways, primarily through the inhibition of Nuclear Factor-kappaB (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of OTCA.

Core Mechanism of Action: From Cysteine Prodrug to Inflammatory Modulator

OTCA serves as a stable precursor to L-cysteine.[1] It is readily transported into cells where the enzyme 5-oxo-L-prolinase hydrolyzes it to release cysteine.[2] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[2][3]

The anti-inflammatory effects of OTCA are intrinsically linked to its ability to increase intracellular GSH levels. Elevated GSH enhances the cell's capacity to neutralize reactive oxygen species (ROS), which are potent signaling molecules that can activate pro-inflammatory pathways.[2][4] By reducing the cellular ROS burden, OTCA indirectly suppresses inflammation. The primary signaling pathways influenced by this mechanism are the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) family of transcription factors are master regulators of the inflammatory response.[5] In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, including cytokines like TNF-α and oxidative stress, trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[6][7] This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, such as IL-6, TNF-α, and adhesion molecules like ICAM-1.[2][8]

OTCA attenuates NF-κB activation primarily by reducing oxidative stress, which is a known trigger for the IKK complex.[1][2] This prevents the degradation of IκBα and sequesters NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory target genes.[2]

Figure 1: OTCA-mediated inhibition of the canonical NF-κB signaling pathway.

Modulation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] In response to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[10]

There is significant crosstalk between the Nrf2 and NF-κB pathways.[9][11] Activation of Nrf2 can suppress NF-κB signaling.[12] For instance, one of the key Nrf2 target genes, Heme Oxygenase-1 (HO-1), has potent anti-inflammatory properties. By upregulating such antioxidant enzymes, OTCA-driven Nrf2 activation contributes to a cellular environment that is less conducive to inflammation.[11][12]

Figure 2: OTCA-mediated modulation of the Nrf2/ARE antioxidant pathway.

Quantitative Data on Anti-inflammatory Effects

The efficacy of OTCA has been quantified in several in vitro and in vivo models. The following tables summarize key findings, demonstrating OTCA's ability to reduce inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects of OTCA

| Cell Line / Model | Inflammatory Stimulus | OTCA Concentration | Measured Endpoint | Result (% Reduction vs. Stimulated Control) | Reference |

| ARPE-19 (Human RPE) | TNF-α (10 ng/mL) | 10 mM | IL-6 Secretion (ELISA) | ~75% reduction | [13] |

| ARPE-19 (Human RPE) | TNF-α (10 ng/mL) | 10 mM | Ccl2 Secretion (ELISA) | ~60% reduction | [13] |

| Human Peritoneal Mesothelial Cells | Acetaldehyde (GDP) | 1 mM | IL-6 Synthesis | Reversed 74% inhibition caused by GDP | [14] |

| Human Peritoneal Mesothelial Cells | GDP-high PDF | 1 mM | IL-6 Synthesis | Reversed 40% inhibition caused by PDF | [14] |

Table 2: In Vivo Anti-inflammatory Effects of OTCA

| Animal Model | Disease Induction | OTCA Treatment | Measured Endpoint | Result (vs. Disease Control) | Reference |

| Murine Model of Asthma | Ovalbumin (OVA) Challenge | 100 mg/kg, i.p. | IL-4, IL-5, IL-13 in BAL fluid | Significant reduction | [3][15] |

| Murine Model of Asthma | Ovalbumin (OVA) Challenge | 100 mg/kg, i.p. | NF-κB Activation in Lung Tissue | Significantly reduced | [16] |

| Cisplatin-induced Renal Injury (Mice) | Cisplatin (20 mg/kg) | 400 mg/kg/day, p.o. | NF-κB p65 Nuclear Translocation | Significant reduction | [2] |

| Cisplatin-induced Renal Injury (Mice) | Cisplatin (20 mg/kg) | 400 mg/kg/day, p.o. | ICAM-1 Expression | Significant reduction | [2] |

| Cisplatin-induced Renal Injury (Mice) | Cisplatin (20 mg/kg) | 400 mg/kg/day, p.o. | MCP-1 Expression | Significant reduction | [2] |

| Isoproterenol-induced Myocardial Infarction (Rats) | Isoproterenol (85 mg/kg) | 100 mg/kg, p.o. | NF-κB Activation in Heart Tissue | Significantly reduced | [1] |

| DKO rd8 mouse model of AMD | Genetic (Ccl2/Cx3cr1 knockout) | 10 mg/mL in drinking water | Retinal IL-1β, TGF-β | Significantly suppressed | [13] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory effects of OTCA.

Figure 3: General experimental workflow for in vitro analysis of OTCA's effects.

Quantification of Inflammatory Cytokines (ELISA)

This protocol is for measuring the concentration of secreted cytokines like IL-6 or TNF-α in cell culture supernatant.[13][17]

-

Plate Coating : Coat a 96-well high-binding microplate with 100 μL/well of capture antibody (e.g., anti-human IL-6) diluted in coating buffer (e.g., 1x PBS). Incubate overnight at 4°C.[18]

-

Washing : Aspirate the coating solution and wash the plate 3-5 times with 200 μL/well of Wash Buffer (1x PBS with 0.05% Tween-20).

-

Blocking : Add 200 μL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Sample Incubation : Wash the plate as in step 2. Add 100 μL of standards and experimental samples (cell culture supernatant) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody : Wash the plate. Add 100 μL/well of a biotinylated detection antibody (e.g., biotinylated anti-human IL-6) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate : Wash the plate. Add 100 μL/well of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development : Wash the plate. Add 100 μL/well of TMB substrate solution. Incubate until a color change is observed (5-20 minutes).

-

Stop Reaction : Add 50 μL/well of Stop Solution (e.g., 2N H₂SO₄).

-

Read Plate : Measure the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.

Assessment of NF-κB Activation (Western Blot)

This protocol assesses NF-κB activation by measuring the phosphorylation of the p65 subunit or the degradation of the IκBα inhibitor.[3][19][20]

-

Sample Preparation : After treatment, wash cells with ice-cold PBS and lyse them with 100-200 μL of RIPA buffer containing protease and phosphatase inhibitors.[21] Scrape the cells, incubate the lysate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[21]

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.[22][23]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24]

-

Blocking : Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[24]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody (e.g., rabbit anti-phospho-NF-κB p65, rabbit anti-IκBα, or mouse anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20]

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[23]

-

Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[22]

-

Densitometry : Quantify band intensity using imaging software and normalize to the loading control (β-actin).

Measurement of Intracellular ROS

This protocol uses fluorescent probes to measure the generation of intracellular ROS.[25][26]

-

Cell Plating : Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treatment : Treat cells with OTCA followed by an oxidative stimulus as per the experimental design.

-

Probe Loading : Remove the treatment media and wash cells with warm PBS or HBSS. Add 100 μL of 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) or 10 µM Dihydroethidium (DHE) diluted in PBS/HBSS.[26][27][28]

-

Incubation : Incubate the plate for 30-45 minutes at 37°C, protected from light.[28]

-

Measurement : Wash the cells once with PBS/HBSS. Add 100 μL of PBS/HBSS to each well. Measure the fluorescence using a microplate reader.

-

Data Analysis : Express fluorescence intensity relative to the untreated control group.

Conclusion and Future Directions

This compound (OTCA) is a potent modulator of inflammation, acting primarily through its capacity to enhance intracellular glutathione synthesis. By bolstering the endogenous antioxidant system, OTCA effectively counters oxidative stress and subsequently inhibits the pro-inflammatory NF-κB pathway while potentially activating the protective Nrf2/ARE pathway. Quantitative data from diverse in vitro and in vivo models consistently demonstrate its ability to reduce the expression and secretion of key inflammatory mediators.

The detailed protocols provided herein offer a standardized framework for researchers to further investigate the therapeutic potential of OTCA. Future research should focus on its efficacy in more complex chronic inflammatory disease models, potential synergistic effects with other anti-inflammatory agents, and the elucidation of its full range of molecular targets beyond the NF-κB and Nrf2 pathways. Given its robust mechanism of action and favorable safety profile as a cysteine prodrug, OTCA represents a promising candidate for the development of novel therapies for a range of inflammation-driven diseases.[1][29]

References

- 1. mdpi.com [mdpi.com]

- 2. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NF-κB signalling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB - Wikipedia [en.wikipedia.org]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. mdpi.com [mdpi.com]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 11. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bio-rad.com [bio-rad.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Western Blot Protocol | Leinco Technologies [leinco.com]

- 24. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bmglabtech.com [bmglabtech.com]

- 28. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

- 29. Protective effect of procysteine on Acinetobacter pneumonia in hyperoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxothiazolidine-4-carboxylic Acid (OTC) for Glutathione Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, cardiovascular disease, and HIV infection.[1] Consequently, strategies to augment intracellular GSH levels are of significant therapeutic interest. One of the most promising approaches is the administration of cysteine precursors, as cysteine is the rate-limiting amino acid for GSH biosynthesis.[1]

This technical guide provides a comprehensive overview of 2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, for the purpose of repleting and augmenting intracellular glutathione levels.[1] Also known as procysteine, OTC is a heterocyclic compound that is readily transported into cells and enzymatically converted to cysteine, thereby bypassing the limitations of direct cysteine supplementation.[3] This document will detail the mechanism of action of OTC, summarize quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for its evaluation, and present visual diagrams of its metabolic pathway and experimental workflows.

Mechanism of Action: OTC as a Cysteine Prodrug

OTC serves as an intracellular delivery system for cysteine.[1][4] Its mechanism of action involves the following key steps:

-

Cellular Uptake: OTC is stable in plasma and is readily transported into cells.[3] Evidence suggests that this transport is mediated by the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[5]

-

Enzymatic Conversion: Within the cell, OTC is a substrate for the enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase).[6][7][8]

-

Cysteine Release: 5-oxoprolinase catalyzes the ATP-dependent hydrolysis of the thiazolidine (B150603) ring in OTC, yielding L-cysteine and carbon dioxide.[7][8]

-

Glutathione Synthesis: The newly synthesized cysteine is then available for the synthesis of glutathione via the sequential actions of γ-glutamylcysteine synthetase and glutathione synthetase.[2]

This intracellular conversion protects cysteine from oxidation and other reactions in the extracellular environment, making it a more efficient method for repleting cellular GSH compared to direct administration of cysteine.[4][3]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of OTC in augmenting GSH levels has been demonstrated in a variety of preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.

Table 1: Summary of Preclinical Studies on OTC and Glutathione Levels

| Animal Model | Condition | OTC Dosage and Administration | Tissue/Cell Type | Key Findings on Glutathione (GSH) Levels | Reference(s) |

| Rats | Sulfur amino acid-deficient diet | 0.35% in diet for 3 weeks | Bronchoalveolar lining fluid, lung, lymphocytes, liver | Normalized GSH concentrations to levels of control rats on a sufficient diet. | [9] |

| Guinea Pigs | Normal | 5 mmol/kg, intraperitoneal injection | Liver | 21-29% increase in GSH concentration 1-3 hours post-injection. | [10] |

| Rats | Fasting | 10 mmol/kg, oral | Kidney, jejunum, colon | Significant increases in GSH in kidney (5.6 vs 4.3), jejunum (13.8 vs 12.1), and colon (6.7 vs 5.3) compared to buffer. | [11] |

| Rats | Whole abdominal radiation | 10 mmol/kg, oral | Jejunum, colon | Significant increases in GSH in jejunum (9.3 vs 7.5) and colon (5.6 vs 4.3) compared to buffer. | [11] |

| Chicks and Rats | Cysteine-free diet | Graded increments in diet | Liver | OTC was 80.3% (chicks) and 83.7% (rats) as efficacious as isosulfurous levels of cysteine for hepatic GSH biosynthesis. | [12] |

| Mice | Cisplatin-induced renal injury | Not specified | Kidney | Ameliorated cisplatin-induced GSH depletion. | [6] |

| Rats | Normal | 8 mmol/kg, subcutaneous | Brain | Increased total glutathione concentration in the brain. | [13] |

| Rats | Chronic enteral ethanol (B145695) exposure | 500 mg/kg/day in diet for 4 weeks | Circulating blood, Kupffer cells | Increased circulating GSH levels about 2-fold and elevated GSH in isolated Kupffer cells about 2-fold. | [14] |

| Mice | Ischemic stroke (MCAO) | Intravenous injection 3 hours after MCAO | Penumbral cortex | Rescued the reduced GSH levels observed after ischemia. | [15] |

Table 2: Summary of Clinical Studies on OTC and Glutathione Levels

| Study Population | Condition | OTC Dosage and Administration | Tissue/Cell Type | Key Findings on Glutathione (GSH) Levels | Reference(s) |

| Healthy Volunteers | Normal | 56-66 mg/kg (single) or 70-100 mg/kg (every 8h for 4 doses), IV infusion | Blood | Efficiently increased total blood cysteine, a direct precursor to GSH. | [16] |

| Asymptomatic HIV-infected subjects | HIV Seropositive | 100 mg/kg, twice weekly for 6 weeks, IV | Whole blood | Increases in whole-blood glutathione were observed in the highest dosage group. | [17] |

| Peritoneal dialysis patients | Chronic renal failure | 0.5 g three times a day, oral for 14 days | Whole blood | Significant rise in whole-blood glutathione at days 7 (594 ± 129 µmol/L) and 14 (620 ± 108 µmol/L) compared with baseline (544 ± 139 µmol/L). | [18] |

| Patients with Coronary Artery Disease | Atherosclerosis | 4.5 g, single oral dose | Not directly measured, inferred from improved endothelial function | Augmenting cellular glutathione levels improves endothelium-derived nitric oxide action. | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of OTC.

In Vivo Animal Studies for GSH Repletion

Objective: To determine the efficacy of OTC in repleting tissue glutathione levels in an animal model of GSH depletion.

Materials:

-

L-2-oxothiazolidine-4-carboxylic acid (OTC)

-

Animal model (e.g., Sprague-Dawley rats)

-

GSH depleting agent (e.g., buthionine sulfoximine, acetaminophen) or a deficient diet.[7][9]

-

Phosphate buffered saline (PBS)

-

Metaphosphoric acid (MPA)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Glutathione reductase

-

NADPH

-

Spectrophotometer or HPLC system

Protocol:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Induction of GSH Depletion: Administer a GSH depleting agent or place animals on a sulfur amino acid-deficient diet for a specified period.[9]

-

OTC Administration: Administer OTC orally or via injection at a predetermined dose. A control group should receive a vehicle (e.g., saline).

-

Tissue Collection: At various time points post-OTC administration, euthanize the animals and collect tissues of interest (e.g., liver, lung, kidney, brain).[9][10][11]

-

Tissue Homogenization: Homogenize the collected tissues in ice-cold PBS or a suitable buffer.

-

Protein Precipitation: Precipitate proteins from the homogenate using an equal volume of metaphosphoric acid. Centrifuge to pellet the precipitated protein.

-

GSH Quantification (Spectrophotometric - Tietze Assay):

-

To the supernatant, add DTNB and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) at 412 nm.[3]

-

Quantify GSH levels by comparing the rate to a standard curve of known GSH concentrations.

-

-

GSH Quantification (HPLC):

-

Derivatize the supernatant with a fluorescent agent (e.g., monobromobimane).

-

Separate the derivatized thiols using reverse-phase HPLC.

-

Detect and quantify the GSH-bimane adduct using a fluorescence detector.

-

Human Clinical Trial for Whole Blood GSH Measurement

Objective: To assess the effect of oral OTC supplementation on whole blood glutathione levels in human subjects.

Materials:

-

OTC capsules or solution

-

Placebo capsules or solution

-

Vacutainer tubes with EDTA

-

HPLC system with electrochemical or fluorescence detection

-

Internal standards for GSH measurement

Protocol:

-

Subject Recruitment: Recruit healthy volunteers or patients with a specific condition known to be associated with GSH deficiency.[17][18]

-

Baseline Measurement: Collect a baseline blood sample from each subject before the intervention begins.

-

Randomization and Blinding: Randomly assign subjects to receive either OTC or a placebo in a double-blind manner.

-

Supplementation: Instruct subjects to take the assigned supplement at a specified dose and frequency for a defined period (e.g., 14 days).[18]

-

Blood Collection: Collect blood samples at specified time points during and after the supplementation period (e.g., day 7, day 14, and a follow-up visit).[18]

-

Sample Processing: Immediately after collection, process the whole blood samples for GSH analysis to prevent oxidation. This may involve deproteinization with an acid.

-

GSH Analysis by HPLC:

-

Separate GSH from other blood components using a reverse-phase HPLC column.

-

Detect and quantify GSH using an electrochemical detector or by pre-column derivatization with a fluorescent dye followed by fluorescence detection.

-

Normalize GSH concentrations to hematocrit or hemoglobin levels to account for anemia.[18]

-

-

Statistical Analysis: Compare the changes in GSH levels from baseline between the OTC and placebo groups using appropriate statistical tests.

Visualizations: Pathways and Workflows

Signaling Pathway of OTC to Glutathione Synthesis

Caption: Metabolic pathway of OTC to glutathione.

Experimental Workflow for In Vivo Evaluation of OTC

Caption: Workflow for in vivo OTC evaluation.

Discussion and Future Directions

The evidence strongly supports the role of this compound as an effective agent for increasing intracellular glutathione levels. Its mechanism as a cysteine prodrug allows it to efficiently bypass the limitations of direct cysteine or glutathione supplementation.[3] Preclinical studies have consistently demonstrated its ability to replete GSH in various tissues under conditions of oxidative stress. Clinical trials have also shown promising results in increasing whole blood GSH in diverse patient populations.[17][18]

However, some clinical trials have yielded inconclusive or negative results, such as in the case of acute respiratory distress syndrome (ARDS), where OTC did not improve survival.[20] This highlights the need for further research to optimize dosing regimens, identify the most suitable patient populations, and fully understand the pharmacokinetics and pharmacodynamics of OTC in different disease states.

Future research should focus on:

-

Large-scale, randomized controlled trials in specific disease indications with well-defined primary endpoints related to both GSH levels and clinical outcomes.

-

Pharmacokinetic studies to determine the optimal dosing and administration route for maximizing intracellular GSH repletion in target tissues.

-

Comparative studies with other cysteine donors, such as N-acetylcysteine (NAC), to elucidate the relative advantages and disadvantages of each compound.

-

Investigation into the potential of OTC in combination therapies, where augmenting cellular antioxidant capacity may enhance the efficacy of other drugs.

Conclusion

This compound is a well-characterized and potent cysteine prodrug with a strong scientific rationale for its use in repleting intracellular glutathione. The data summarized in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of OTC in conditions associated with oxidative stress and glutathione deficiency. Further well-designed clinical investigations are warranted to fully translate the preclinical promise of OTC into effective therapies for human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective glutathione repletion with oral oxothiazolidine carboxylate (OTZ) in the radiated tumor-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-2-oxothiazolidine-4-carboxylate as a cysteine precursor: efficacy for growth and hepatic glutathione synthesis in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Administration of L-2-oxothiazolidine-4-carboxylate increases glutathione levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic role of a cysteine precursor, OTC, in ischemic stroke is mediated by improved proteostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase I/II trial of intravenous L-2-oxothiazolidine-4-carboxylic acid (procysteine) in asymptomatic HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Elevation of whole-blood glutathione in peritoneal dialysis patients by L-2-oxothiazolidine-4-carboxylate, a cysteine prodrug (Procysteine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-2-Oxothiazolidine-4-carboxylic acid reverses endothelial dysfunction in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A double-blind placebo-controlled study to evaluate the safety and efficacy of L-2-oxothiazolidine-4-carboxylic acid in the treatment of patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 2-Oxothiazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as Procysteine, is a cysteine prodrug that has demonstrated a wide range of significant effects in in vitro studies. Its primary mechanism of action lies in its ability to be readily transported into cells and subsequently metabolized by the intracellular enzyme 5-oxo-L-prolinase to yield L-cysteine.[1][2][3][4] This intracellular delivery of cysteine, the rate-limiting substrate for glutathione (B108866) (GSH) synthesis, leads to the replenishment and elevation of cellular GSH levels.[2][3][5] Consequently, OTCA exhibits potent antioxidant and anti-inflammatory properties, modulates key signaling pathways, and influences cellular processes such as apoptosis and proliferation. This technical guide provides a comprehensive overview of the core in vitro effects of OTCA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanism of Action: Cysteine Prodrug and Glutathione Precursor

OTCA serves as an efficient intracellular delivery system for cysteine.[4] Unlike direct administration of cysteine, which can be toxic and is rapidly oxidized in the extracellular environment, OTCA is stable in plasma and effectively transported into cells.[2] Inside the cell, the enzyme 5-oxo-L-prolinase catalyzes the conversion of OTCA to L-cysteine.[1][4] This increase in the intracellular cysteine pool directly fuels the synthesis of glutathione (GSH), a critical endogenous antioxidant.[5][6][7]

The replenishment of GSH is central to OTCA's protective effects against oxidative stress.[2][6] GSH plays a vital role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox balance, and protecting cellular components from oxidative damage.[2]

Quantitative Data on In Vitro Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound.

| Cell Type | Condition | OTCA Concentration | Effect | Quantitative Measurement | Reference |

| Human Aortic Vascular Smooth Muscle Cells (VSMCs) | Calcifying medium (1 mM CaCl2/sodium phosphate) for 7 days | 1-5 mM | Inhibition of vascular calcification | ≤90% inhibition | [6] |

| Human Aortic Vascular Smooth Muscle Cells (VSMCs) | Calcifying medium | 1-5 mM | Prevention of GSH decline | Prevented a 90% reduction in GSH levels | [6] |

| Human Peritoneal Mesothelial Cells | Glucose degradation product (ACT) exposure | Not specified | Abolished LDH release | Abolished a 374% increase in LDH release | [8] |

| Human Peritoneal Mesothelial Cells | Glucose degradation product (ACT) exposure | Not specified | Reversal of cell growth inhibition | Reversed a 47% inhibition of cell growth | [8] |

| Human Peritoneal Mesothelial Cells | Glucose degradation product (GLYO) exposure | Not specified | Reversal of cell growth inhibition | Reversed a 52% inhibition of cell growth | [8] |

| Human Peritoneal Mesothelial Cells | Glucose degradation product (M-GLYO) exposure | Not specified | Reversal of cell growth inhibition | Reversed a 26% inhibition of cell growth | [8] |

| Human Peritoneal Mesothelial Cells | GDP-high PDF exposure | Not specified | Improved cell growth | +150% improvement in cell growth | [8] |

| Mouse Diaphragm Fiber Bundles | 1-hour incubation | 10 mM | Slowed force decline (fatigue) | Fatigue index at 300s: 34 ± 6% (OTCA) vs. 50 ± 8% (Control) | [7] |

Key In Vitro Effects and Signaling Pathways

Antioxidant and Cytoprotective Effects

By boosting intracellular GSH levels, OTCA effectively mitigates oxidative stress induced by various stimuli.[1][2][6] This has been demonstrated in multiple cell types, where OTCA treatment protects against cell damage and death caused by reactive oxygen species.[2] In human peritoneal mesothelial cells, OTCA was shown to reverse the cytotoxic effects of glucose degradation products, key contributors to the bioincompatibility of peritoneal dialysis fluids.[8]

Anti-inflammatory Activity

OTCA exhibits significant anti-inflammatory properties. Studies have shown that OTCA can suppress the expression and secretion of pro-inflammatory cytokines such as IL-6 and CCL2 in retinal pigment epithelial (RPE) cells stimulated with TNF-α.[9][10] This anti-inflammatory effect is, at least in part, independent of its interaction with the GPR109A receptor, suggesting a broader mechanism of action.[9] Furthermore, OTCA has been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1]

Modulation of Apoptosis

OTCA has been shown to reduce apoptosis in various in vitro models. In human aortic vascular smooth muscle cells cultured in calcifying conditions, OTCA treatment was associated with reduced apoptosis.[6] This anti-apoptotic effect is likely linked to its ability to combat oxidative stress, a known inducer of programmed cell death. By maintaining cellular redox homeostasis, OTCA helps to prevent the activation of apoptotic signaling cascades.

Effects on Cancer Cells

The in vitro effects of OTCA on cancer cells appear to be context-dependent. In some studies, OTCA has been shown to decrease GSH levels and proliferation rates in B16 melanoma cells, thereby sensitizing them to the cytotoxic action of chemotherapeutic agents like acrolein (a metabolite of cyclophosphamide).[11] Similarly, in a human breast cancer cell line (MCF7), OTCA decreased GSH levels and increased the cytotoxicity of melphalan (B128).[12] This effect was attributed to OTCA limiting the production of glutamate, a crucial substrate for GSH synthesis, through its interaction with 5-oxo-L-prolinase.[12] These findings suggest a potential role for OTCA in enhancing the efficacy of certain cancer therapies by modulating tumor cell GSH metabolism.

Detailed Experimental Protocols

Glutathione (GSH) Measurement Assay

This protocol describes a common colorimetric method for determining total glutathione levels in cell lysates.

Materials:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Reduced glutathione (GSH) standards

-

Glutathione Reductase

-

NADPH

-

Phosphate-EDTA buffer

-

5% 5-Sulfosalicylic acid (SSA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with OTCA or control vehicle.

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold 5% SSA and scraping.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 8,000 x g for 5 minutes at 4°C to pellet the protein.

-

Collect the supernatant containing the GSH.[13]

-

-

Assay Reaction:

-

Prepare a reaction mixture containing phosphate-EDTA buffer, NADPH, and Glutathione Reductase.

-

Add a specific volume of the cell lysate supernatant or GSH standards to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding a solution of DTNB.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at timed intervals (kinetic reading) or after a fixed incubation period (e.g., 5 minutes) at room temperature.[14]

-

The rate of color change is proportional to the concentration of glutathione in the sample.

-

-

Quantification:

-

Generate a standard curve using the absorbance values of the known GSH standards.

-

Determine the concentration of GSH in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the GSH concentration to the total protein content of the cell lysate, which can be determined using a Bradford or BCA protein assay.

-

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of OTCA or a control vehicle for the desired duration.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Measurement:

-

Measure the absorbance of the solubilized formazan product at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (media and MTT only) from the absorbance of the experimental wells.

-

Express the results as a percentage of the viability of the control (untreated) cells.

-

Caspase Activity Assay

This protocol describes a general method for measuring the activity of effector caspases (e.g., caspase-3/7), which are key executioners of apoptosis, using a fluorogenic substrate.

Materials:

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

-

Cell lysis buffer

-

Assay buffer

-

96-well black microplate (for fluorescence measurements)

-

Fluorometer

Procedure:

-

Induction of Apoptosis and Cell Lysis:

-

Culture cells and treat them with OTCA and/or an apoptosis-inducing agent. Include a positive and negative control group.

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells using the provided cell lysis buffer and incubate on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.[15]

-

-

Assay Reaction:

-

Add the cell lysate to the wells of a black 96-well plate.

-

Prepare a reaction mixture containing the assay buffer and the fluorogenic caspase substrate.

-

Add the reaction mixture to each well containing the cell lysate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspases in the lysate will cleave the substrate, releasing the fluorescent moiety (e.g., AMC).

-

Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).[15]

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the caspase activity in the sample.

-

Results can be expressed as relative fluorescence units (RFU) or normalized to the protein concentration of the lysate.

-

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent modulator of cellular redox status and inflammatory responses. Its ability to efficiently deliver cysteine for glutathione synthesis underpins its significant antioxidant and cytoprotective effects. The capacity of OTCA to influence key signaling pathways, such as NF-κB, and to modulate cellular processes like apoptosis and proliferation highlights its therapeutic potential in a variety of disease models. For drug development professionals, OTCA presents an intriguing candidate for conditions associated with oxidative stress and inflammation. Further in vitro research can continue to elucidate its precise molecular interactions and optimize its application for specific therapeutic targets.

References

- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. l-2-Oxothiazolidine-4-carboxylate reverses glutathione oxidation and delays fatigue of skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of L-2-oxothiazolidine-4-carboxylate on the cytotoxic activity and toxicity of cyclophosphamide in mice bearing B16F10 melanoma liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

2-Oxothiazolidine-4-carboxylic Acid (OTCA) and Oxidative Stress Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases. 2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, represents a promising therapeutic agent for mitigating oxidative stress. By efficiently delivering cysteine, the rate-limiting amino acid for glutathione (B108866) (GSH) synthesis, OTCA bolsters the cell's primary antioxidant defense system. This guide provides a comprehensive technical overview of OTCA's mechanism of action, its quantitative effects on key oxidative stress biomarkers, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Mechanism of Action: Replenishing the Master Antioxidant

OTCA functions as a bioavailable precursor to L-cysteine.[1] Following administration, OTCA is readily transported into cells where it is metabolized by the enzyme 5-oxo-L-prolinase into L-cysteine.[2][3] This intracellular delivery of cysteine bypasses the limitations of direct cysteine supplementation, which is often hampered by poor stability and low bioavailability.

The newly synthesized cysteine is then utilized in the synthesis of glutathione (GSH), a tripeptide that is central to cellular redox homeostasis.[4] GSH exerts its antioxidant effects through several mechanisms, including the direct scavenging of free radicals and as a cofactor for antioxidant enzymes such as glutathione peroxidase (GPx). By increasing the intracellular pool of GSH, OTCA enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Recent evidence also suggests that the OTCA-mediated increase in the GSH/GSSG ratio can modulate key signaling pathways involved in the cellular stress response, notably the Nrf2 and NF-κB pathways. An increased GSH/GSSG ratio is believed to promote the S-glutathionylation of Keap1, leading to the dissociation and nuclear translocation of Nrf2, a master regulator of antioxidant gene expression.[1][5] Conversely, a higher GSH level can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[6]

Quantitative Effects of OTCA on Oxidative Stress Markers

The administration of OTCA has been shown to significantly impact various biomarkers of oxidative stress across numerous preclinical studies. The following tables summarize the quantitative data from key experiments.

| Table 1: Effect of OTCA on Glutathione (GSH) Levels | ||||

| Study Model | Tissue/Cell Type | OTCA Dose/Concentration | Duration of Treatment | Observed Effect on GSH Levels |

| Guinea Pig | Liver | 5 mmol/kg (i.p.) | 1-3 hours | 21-29% increase[7] |

| Human | Lymphocytes | 0.15 and 0.45 mmol/kg (p.o.) | 2-3 hours | Increase from 8.7 to 15.6 nmol/mg of protein[8] |

| Rat | Lung | 0.35% in diet | 3 weeks | Normalized to control levels in deficient rats[9] |

| Human Aortic Vascular Smooth Muscle Cells | Calcifying VSMCs | 1-5 mM | 7 days | Prevented a 90% reduction in GSH[6][10] |

| Rat | Circulating Blood | 500 mg/kg/day (dietary) | 4 weeks | ~2-fold increase[11] |

| Table 2: Effect of OTCA on Antioxidant Enzyme Activity | ||||

| Study Model | Enzyme | OTCA Dose/Concentration | Duration of Treatment | Observed Effect on Enzyme Activity |

| Cisplatin-treated mice | Superoxide (B77818) Dismutase (SOD) | Not specified | Not specified | Significant reduction of cisplatin-induced ROS production (indirectly suggesting restored SOD function)[12] |

| Isoproterenol-induced myocardial infarction in rats | Superoxide Dismutase (SOD) | Not specified | Not specified | Increased activity compared to untreated controls |

| Isoproterenol-induced myocardial infarction in rats | Catalase (CAT) | Not specified | Not specified | Increased activity compared to untreated controls |

| Hyperoxia-exposed bovine pulmonary artery endothelial cells | Glutathione Peroxidase (GPx) | Not specified | Not specified | No effect on GPx activity[13] |

| Hyperoxia-exposed bovine pulmonary artery endothelial cells | Glutathione Reductase (GR) | Not specified | Not specified | No effect on GR activity[13] |

| Table 3: Effect of OTCA on Markers of Oxidative Damage | ||||

| Study Model | Marker | OTCA Dose/Concentration | Duration of Treatment | Observed Effect |

| Glucose degradation product-treated cells | Lactate Dehydrogenase (LDH) release | Not specified | Not specified | Abolished a 374% increase in LDH release[8] |

| Human Aortic Vascular Smooth Muscle Cells | Calcification | 1-5 mM | 7 days | Inhibited calcification by up to 90%[6][10] |

| Cisplatin-treated mice | Reactive Oxygen Species (ROS) | Not specified | Not specified | Significant reduction in ROS production[12] |

| Allergen-challenged mice | Reactive Oxygen Species (ROS) | Not specified | 48 hours post-challenge | Substantially reduced ROS levels in BAL cells[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of OTCA's effects on oxidative stress.

Measurement of Glutathione (GSH and GSSG) by HPLC

Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione in biological samples.

Materials:

-

Metaphosphoric acid (MPA)

-

EDTA

-

HPLC system with UV or electrochemical detector

-

C18 reverse-phase column

-

Mobile phase: Sodium phosphate (B84403) buffer with an ion-pairing agent (e.g., sodium 1-octanesulfonate)

-

GSH and GSSG standards

-

N-ethylmaleimide (NEM) for GSSG measurement

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a solution of MPA and EDTA to precipitate proteins and prevent auto-oxidation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Derivatization (for GSSG): To measure GSSG, an aliquot of the supernatant is treated with NEM to block free GSH.

-

HPLC Analysis: Inject the supernatant (for total GSH and GSSG) or the NEM-treated supernatant (for GSSG) onto the C18 column.

-

Detection: Elute with the mobile phase and detect GSH and GSSG using a UV detector at 210-220 nm or an electrochemical detector.

-

Quantification: Generate a standard curve using known concentrations of GSH and GSSG. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.